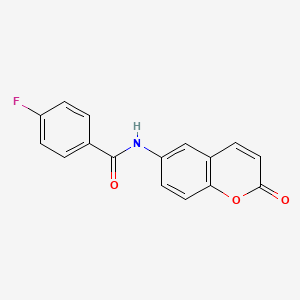

4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(2-oxochromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO3/c17-12-4-1-10(2-5-12)16(20)18-13-6-7-14-11(9-13)3-8-15(19)21-14/h1-9H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMVZDJYXQTEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 6-amino-2H-chromen-2-one. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1.2. Amide Bond Formation

The final step involves coupling 6-amino-2H-chromen-2-one with 4-fluorobenzoyl chloride via a Schotten-Baumann reaction:

-

Reagents : 4-fluorobenzoyl chloride (1.2 eq.), triethylamine (base), dichloromethane (solvent) .

-

Conditions : Room temperature, 30–60 minutes under nitrogen .

-

Mechanism : Nucleophilic acyl substitution, where the amine attacks the acyl chloride to form the amide bond.

-

Yield : 85–90% (extrapolated from similar amidation reactions ).

Reaction Optimization and Conditions

Key parameters influencing reaction efficiency:

Structural Characterization

Post-synthesis validation employs spectroscopic techniques:

-

FT-IR :

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

-

<sup>13</sup>C NMR :

Side Reactions and Challenges

-

Competitive O-Acylation :

-

Hydrolysis of Acyl Chloride :

Comparative Analysis with Analogous Compounds

Replacing the 4-fluoro group with other substituents (e.g., nitro, methyl) alters reactivity:

| Substituent | Reaction Yield (%) | Notes | Source |

|---|---|---|---|

| 4-Fluoro | 85–90 | High electron-withdrawing effect | |

| 4-Nitro | 78–82 | Steric hindrance reduces efficiency | |

| 4-Methyl | 88–92 | Electron-donating groups enhance rate |

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has indicated that derivatives of coumarin, including 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including lung and breast cancer cells .

Case Study:

A study demonstrated that a related compound significantly reduced the expression of epithelial-mesenchymal transition (EMT) markers in lung cancer cells, suggesting its potential role in inhibiting cancer metastasis .

2. Antimicrobial Properties

The compound has been explored for its antimicrobial effects against various bacterial strains. Coumarin derivatives are known to possess antibacterial and antifungal activities, making them suitable candidates for further development as antimicrobial agents .

3. Anti-inflammatory Effects

Research indicates that coumarin derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

Industrial Applications

Beyond biological applications, 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide may also find use in materials science. Its unique chemical structure allows it to be utilized as a building block for synthesizing novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Physicochemical Properties

Biological Activity

4-Fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic compound belonging to the class of chromone derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is with a molecular weight of approximately 273.26 g/mol. The structure consists of a chromone moiety linked to a benzamide functional group, which contributes to its biological activity.

The biological activity of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This is particularly relevant in cancer treatment, where enzyme inhibition can disrupt tumor growth.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thus reducing oxidative stress in cells, which is crucial in various pathological conditions including cancer and neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the potential of 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide as an anticancer agent. It has shown significant inhibitory effects on cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) through various mechanisms:

- Inhibition of Cell Motility : Research indicates that this compound can suppress the expression of epithelial–mesenchymal transition (EMT) markers such as N-cadherin and Snail, leading to decreased cell motility and invasion .

- Cytotoxic Effects : In vitro studies have reported that treatment with 50–100 μM concentrations results in approximately 25% inhibition of cell viability in A549 and MCF-7 cells. Compounds similar to this have shown IC50 values indicating effective cytotoxicity against these cancer cell lines .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating specific biochemical pathways responsible for programmed cell death, which is critical for eliminating malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide exhibits antimicrobial activity against various pathogens. Studies have indicated moderate to good activity against bacterial strains, suggesting its potential use in treating infections .

Comparative Table of Biological Activities

| Biological Activity | Mechanism | Target Cell Lines | IC50 Values |

|---|---|---|---|

| Anticancer | Enzyme inhibition, apoptosis induction | A549, MCF-7 | ~25% viability reduction at 50–100 μM |

| Antimicrobial | Disruption of microbial membranes | Various bacterial strains | Moderate to good activity |

Case Studies

- Lung Cancer Study : In a study evaluating the effects of coumarin derivatives on lung cancer cell motility, compounds similar to 4-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide significantly inhibited cell invasion by downregulating EMT markers .

- Breast Cancer Evaluation : Another investigation demonstrated that derivatives could induce cytotoxicity comparable to established chemotherapeutics like 5-FU against MCF-7 cells .

- Antimicrobial Testing : A series of tests revealed that structurally related compounds exhibited significant antimicrobial properties against various strains, supporting their potential application in infection control .

Q & A

Q. Methodology :

-

Crystallization : Vapor diffusion using ethanol/water mixtures yields monoclinic crystals (space group P2₁/n) .

-

Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 298 K, with absorption correction via multi-scan methods.

-

Refinement : SHELXL-2018 refines anisotropic displacement parameters, achieving R₁ < 0.05 for I > 2σ(I). Key metrics:

Parameter Value Unit cell (Å) a = 14.094(6) b = 7.248(3) c = 14.517(6) β (°) 105.116(14) V (ų) 1431.6(10) Z 4 Hydrogen bonds (N–H···O, O–H···O) stabilize the lattice, forming a 3D network .

Advanced: How do density functional theory (DFT) and Hirshfeld surface analyses complement experimental structural data?

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p), revealing HOMO-LUMO energy gaps (~4.5 eV) that correlate with photophysical properties .

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., 60% H···O/F contacts, 25% π-π stacking). 2D fingerprint plots validate XRD-derived packing motifs .

Advanced: What role do fluorinated substituents play in modulating biological activity and crystal packing?

- Biological impact : The 4-fluoro group enhances lipophilicity (log P ~2.8), improving membrane permeability in antimicrobial assays .

- Crystal engineering : Fluorine participates in weak C–H···F interactions (2.98 Å) and influences molecular tilt angles (e.g., 73.9° between coumarin and benzamide rings) .

Advanced: How are hydrogen-bonding networks analyzed to predict solubility and stability?

- XRD-derived metrics : Hydrogen-bond distances (e.g., N–H···O = 1.98 Å) and angles (~160°) are calculated using Mercury software.

- Thermogravimetric analysis (TGA) : Stability up to 200°C correlates with strong intermolecular H-bonds .

Advanced: What challenges arise in refining disordered solvent molecules or twinned crystals using SHELX?

- Disorder handling : Partial occupancy solvents (e.g., water) are modeled with ISOR/SIMU restraints in SHELXL to avoid overparameterization .

- Twin refinement : For non-merohedral twinning, HKLF5 format integrates intensity data, with BASF values adjusted iteratively .

Basic: What strategies mitigate impurities during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.